molecular formula C12H13ClN4 B12122864 N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

Cat. No.: B12122864
M. Wt: 248.71 g/mol
InChI Key: VEEZJWFTFWKWNP-UHFFFAOYSA-N
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Description

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H13ClN4 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine typically involves the reaction of 2-chloro-6-methylpyrimidine-4,5-diamine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N4-Benzyl-6-chloro-N4-methylpyrimidine-2,4-diamine
  • 2-Chloro-6-methylpyrimidine-4,5-diamine
  • N4-Benzyl-2-chloro-4,5-diaminopyrimidine

Uniqueness

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the N4 position and the chloro group at the 2 position enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

4-N-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C12H13ClN4/c1-8-10(14)11(17-12(13)16-8)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,16,17)

InChI Key

VEEZJWFTFWKWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NCC2=CC=CC=C2)N

Origin of Product

United States

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